molecular formula C12H19ClNO3P B1669637 Crufomate CAS No. 299-86-5

Crufomate

Cat. No.: B1669637
CAS No.: 299-86-5
M. Wt: 291.71 g/mol
InChI Key: BOFHKBLZOYVHSI-UHFFFAOYSA-N
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Description

Crufomate is an organophosphate insecticide known for its effectiveness in controlling cattle grubs, horn flies, and lice. Its chemical name is 4-tert-butyl-2-chlorophenyl methyl N-methylphosphoramidate, and it has the molecular formula C12H19ClNO3P . This compound is a chiral molecule with two stereoisomers .

Preparation Methods

Crufomate can be synthesized through the esterification of 4-tert-butyl-2-chlorophenol with methyl N-methylphosphoramidate. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the phosphoramidate ester . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Crufomate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Crufomate has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of organophosphate esters in various chemical reactions.

    Biology: this compound is studied for its effects on insect physiology and its potential use in pest control.

    Medicine: Research is conducted to understand its toxicological effects and potential antidotes for organophosphate poisoning.

    Industry: This compound is used in the agricultural industry to control pests on livestock.

Mechanism of Action

Crufomate exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect .

Comparison with Similar Compounds

Crufomate is unique among organophosphate insecticides due to its specific structure and mode of action. Similar compounds include:

This compound’s uniqueness lies in its specific chemical structure, which provides a balance between effectiveness and safety when used under controlled conditions.

Properties

IUPAC Name

N-[(4-tert-butyl-2-chlorophenoxy)-methoxyphosphoryl]methanamine
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InChI

InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)
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InChI Key

BOFHKBLZOYVHSI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl
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Molecular Formula

C12H19ClNO3P
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DSSTOX Substance ID

DTXSID1037515
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Molecular Weight

291.71 g/mol
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Physical Description

Crufomate is a white crystalline solid Mp: 61.5 °C. The commercial product is a yellow oil. A phosphoramidate insecticide., White, crystalline solid in pure form. [pesticide] [Note: Commercial product is a yellow oil.]; [NIOSH], WHITE CRYSTALS., White, crystalline solid in pure form. The commercial product is a yellow oil., White, crystalline solid in pure form. [pesticide] [Note: Commercial product is a yellow oil.]
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Boiling Point

Decomposes (NIOSH, 2023), 117-118 °C at 0.01 mm Hg, decomposes, Decomposes
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Solubility

Insoluble (NIOSH, 2023), PRACTICALLY INSOLUBLE IN LIGHT PETROLEUM, WATER; SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE; SOL UB ACETONE, BENZENE, CARBON TETRACHLORIDE, READILY SOL IN ACETONITRILE, SOL IN ETHYL ETHER, METHANOL, CYCLOHEXANE, Soluble in alcohol, Solubility in water: none, Insoluble
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Density

1.16 (NIOSH, 2023) - Denser than water; will sink, 1.1618 @ 70 °C/4 °C, Relative density (water = 1): 1.5, 1.16
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Vapor Pressure

0.01 mmHg at 243 °F (NIOSH, 2023), 0.0000375 [mmHg], 0.01 MM HG AT 117 °C, Vapor pressure, Pa at 25 °C: 0.106, 0.01 mmHg at 243 °, (243 °F): 0.01 mmHg
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Mechanism of Action

The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for RUELENE (7 total), please visit the HSDB record page.
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Color/Form

WHITE CRYSTALLINE SOLID, CRYSTALS FROM PETROLEUM ETHER, Colorless, White, crystalline solid in pure form [Note: Commercial product is a yellow oil].

CAS No.

299-86-5
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Melting Point

140 °F (NIOSH, 2023), 60-60.5 °C, 140 °F
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CRUFOMATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/345
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Crufomate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0158.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

A: Ruelene (Crufomate) is an organophosphate insecticide that primarily acts by inhibiting cholinesterase activity in target organisms. [, , , , ] This inhibition disrupts nerve impulse transmission, leading to paralysis and death. [, ]

A: While Ruelene effectively inhibits cholinesterase in various species, research suggests differences in sensitivity between insect and mammalian enzymes. [, , ] This difference contributes to its selective toxicity towards insects. [] For example, studies on cattle grubs (Hypoderma spp.) demonstrate complete cholinesterase inhibition in the larvae after treating the host cattle with Ruelene. []

A: Histochemical studies indicate that Ruelene's inhibition of cholinergic enzymes in cattle grubs leads to their death while still inside the host animal. [] This suggests that the paralysis caused by cholinesterase disruption is ultimately fatal for the parasite.

A: Ruelene (this compound) has a molecular formula of C12H19ClNO3P and a molecular weight of 295.71 g/mol. []

A: Yes, detailed fragmentation pathways of Ruelene and its metabolites have been established using deuterium labeling, metastable determinations, and precise mass measurements. [] These data are crucial for identifying Ruelene and its breakdown products in various matrices.

A: Ruelene has been tested as a spray, pour-on, and intramuscular injection for controlling cattle grubs. [, , , , , ] The effectiveness varies depending on the application method, concentration, and specific formulation used. [, , , ]

A: While generally effective, some pour-on formulations of Ruelene have been associated with temporary skin irritation and hair loss in cattle. [, ] This highlights the importance of proper formulation and dosage for minimizing adverse effects.

A: Yes, CNDO/2 molecular orbital calculations have been used to confirm the configuration of Ruelene and understand its structural features. []

A: While specific SAR studies on Ruelene are limited in the provided research, it's known that alterations to the organophosphate core structure can significantly influence its interaction with cholinesterase and overall toxicity. [] For instance, the substitution of different alkyl groups can alter the compound's binding affinity to the enzyme.

ANone: The research primarily focuses on Ruelene's effectiveness in biological systems and doesn't provide detailed data on its stability under various environmental conditions.

A: Research indicates the use of various formulations for Ruelene, including emulsifiable concentrates, solutions in mineral oil, and incorporation into mineral mixtures for free-choice administration to cattle. [, , , ] These formulations aim to optimize the delivery and effectiveness of the compound.

ANone: The provided research predates many modern SHE regulations and primarily focuses on Ruelene's efficacy and potential toxicity. It lacks information on specific regulatory guidelines.

A: Research demonstrates that sheep metabolize Ruelene extensively, with metabolites identified in urine, feces, and plasma. [, ] The identified metabolic pathways include oxidation, hydrolysis, demethylation, and conjugation. [, ] These findings highlight the complex biotransformation of Ruelene in mammals.

A: Yes, studies show varying effectiveness depending on whether Ruelene is administered as a spray, pour-on, or injection. [, , , ] This suggests that the route of administration influences its absorption, distribution, and ultimately its ability to reach target parasites.

A: While the research primarily focuses on in vivo studies using cattle and sheep, one study demonstrated the metabolism of Ruelene in everted sacs of rat small intestine, offering insights into its breakdown within the digestive system. [, ]

A: Cattle and sheep serve as the primary animal models in the provided research, with a focus on evaluating Ruelene's efficacy against cattle grubs, gastrointestinal parasites, and ticks. [, , , , , , ]

ANone: The provided research, primarily conducted before the widespread emergence of insecticide resistance, lacks information on specific resistance mechanisms associated with Ruelene.

A: While generally considered safe at recommended doses, Ruelene can cause mild and transient intoxication in cattle, particularly at higher doses or with certain formulations. [, ]

ANone: The provided research primarily focuses on the short-term effects of Ruelene and doesn't offer detailed information on potential long-term toxicological consequences.

A: Erythrocyte cholinesterase activity serves as a valuable biomarker for monitoring Ruelene exposure in treated animals. [, , , ] Inhibition of this enzyme indicates exposure to the organophosphate and can help assess potential toxicological risks.

A: While the provided research doesn't detail specific analytical methods, it highlights the use of radiolabeled (14C) Ruelene to track its absorption, distribution, metabolism, and excretion in animals. [, , , ]

A: Mass spectrometry plays a crucial role in identifying and characterizing Ruelene metabolites isolated from the urine, feces, and plasma of treated animals. [, , , ]

ANone: The provided research primarily focuses on Ruelene's application and effects on livestock, offering limited information about its environmental persistence, degradation pathways, and potential ecological impacts.

A: One study demonstrated the capacity of axenically cultivated aquatic plants like parrot feather (Myriophyllum aquaticum), duckweed (Spirodela oligorrhiza), and elodea (Elodea canadensis) to uptake and transform Ruelene, highlighting its potential fate in aquatic environments. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.